(Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with the molecular formula and a molecular weight of 435.5 g/mol. This compound is primarily used in non-human research settings and is not approved for therapeutic or veterinary applications. It was designed through bioisosteric substitution of the imidazole ring of L-778,123, indicating potential similarities in biological activity, particularly as cytotoxic agents.
The compound is classified under organic compounds, specifically as an ester due to the presence of an acetate group. Its unique structure incorporates elements from both tetrahydrofuran and piperazine derivatives, which are widely studied for their pharmacological properties. The compound is identified by its CAS number 1041679-50-8.
The synthesis of (Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves several key steps:
The molecular structure of (Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can be represented using various chemical notation systems:
InChI=1S/C20H25N3O6S/c1-27-16-7-3-2-6-14(16)18(25)22-20(30)23-9-8-21-19(26)15(23)11-17(24)29-12-13-5-4-10-28-13/h2-3,6-7,13,15H,4-5,8-12H2,1H3,(H,21,26)(H,22,25,30)
CC(=O)[C@H](OCC1CC(C(C1)C(=O)N(C(=O)C(C(C)(C)=O)=O))=O)(C=O)=O
This structure highlights the presence of a tetrahydrofuran ring fused with a piperazine derivative and an acetate group.
The compound can undergo various chemical reactions typical for esters and amides:
The mechanism of action for (Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate likely involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Given its structural similarities to known cytotoxic agents, it may inhibit key cellular processes leading to apoptosis in cancer cells. Further studies would be necessary to elucidate the exact pathways involved.
The physical properties of (Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate include:
Property | Value |
---|---|
Molecular Weight | 435.5 g/mol |
Melting Point | Not available |
Solubility | Not specified |
Density | Not available |
Chemical properties include susceptibility to hydrolysis and reactivity with nucleophiles due to the presence of carbonyl groups.
(Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is primarily utilized in scientific research focused on cancer therapeutics due to its potential cytotoxic properties. Its design draws from established compounds that have shown efficacy against various cancer cell lines, making it a candidate for further pharmacological studies aimed at developing new anticancer agents.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: